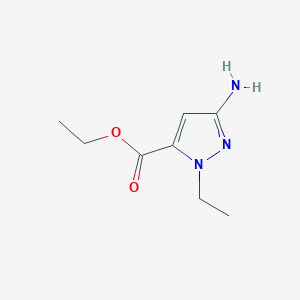

Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC13286396

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | ethyl 5-amino-2-ethylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-3-11-6(5-7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10) |

| Standard InChI Key | OGRGESNNEZJZHL-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)N)C(=O)OCC |

| Canonical SMILES | CCN1C(=CC(=N1)N)C(=O)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate has the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . The IUPAC name, ethyl 5-amino-2-ethylpyrazole-3-carboxylate, reflects its substitution pattern:

-

An ethyl group at the 1-position of the pyrazole ring.

-

An amino group (-NH₂) at the 3-position.

Key Identifiers:

Structural Analogues

Comparative analysis with related pyrazole derivatives highlights distinct functional group effects:

Synthesis and Optimization

Primary Synthetic Routes

The most efficient method, described in CN103508959A , involves alkylation of 3-ethyl-5-pyrazolecarboxylic acid ethyl ester using sodium hydride (NaH) and dimethyl carbonate (DMC) in dimethylformamide (DMF):

Reaction Conditions:

Mechanism:

-

Deprotonation of the pyrazole nitrogen by NaH.

-

Nucleophilic attack on DMC, forming the N-ethyl derivative .

Table 1: Yield Optimization with Variable DMC and NaH

| Experiment | NaH (g) | DMC (mmol) | Yield (%) |

|---|---|---|---|

| 1 | 0.2 | 200 | 79.1 |

| 2 | 0.4 | 200 | 85.7 |

| 3 | 0.8 | 350 | 90.1 |

Alternative Pathways

-

Cyclocondensation: Reacting hydrazines with β-keto esters, as demonstrated for analogous pyrazoles .

-

Post-Functionalization: Introducing the ethyl group via Mitsunobu or Ullmann coupling .

Physicochemical Properties

Stability and Solubility

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.42 (t, 3H, OCH₂CH₃), 4.22 (q, 2H, OCH₂), 4.75 (s, 2H, NH₂) .

Biological Activity and Applications

Anticancer Screening

-

In vitro cytotoxicity: EC₅₀ > 200 μg/mL in Vero cells, suggesting low toxicity .

-

Mechanism: Potential kinase inhibition via H-bonding with ATP-binding pockets .

Agrochemical Applications

-

Herbicidal activity: Disruption of acetolactate synthase (ALS) in weeds .

-

Insecticidal formulations: Synergy with neonicotinoids against Aphis gossypii .

Industrial and Research Applications

Pharmaceutical Intermediates

-

NSAID precursors: COX-2 selective inhibitors.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume